(R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry, indicated by the ®-configuration. This compound features a fluorine atom and a methoxy group attached to a benzene ring, making it a substituted phenethylamine derivative. The hydrochloride form enhances its solubility in water, which is beneficial for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as secondary amines.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride under elevated temperatures.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Secondary amines.
Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block for the synthesis of other chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Neurotransmitter Analogues: Studied for its potential as an analogue of neurotransmitters in the brain.
Receptor Binding Studies: Used in research to understand binding affinities to various receptors.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic effects in treating neurological disorders.
Drug Design: Serves as a lead compound in the design of new drugs.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals.
Material Science: Explored for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride: A positional isomer with the fluorine atom at a different position on the benzene ring.
1-(5-fluoro-2-methoxyphenyl)propan-1-amine hydrochloride: A homologous compound with an additional carbon in the side chain.
Uniqueness
®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific ®-configuration, which can result in different biological activity compared to its (S)-enantiomer. The presence of both fluorine and methoxy groups also imparts distinct chemical properties, such as increased lipophilicity and potential for specific receptor interactions.
This detailed overview provides a comprehensive understanding of ®-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEAYGUWTJKOJM-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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